2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride
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Overview
Description
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydrothiazolo[4,5-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylating agents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: The compound’s properties can be exploited in the synthesis of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group attached to a pyridine ring and shares similar chemical properties.
2-Fluoro-4-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group, used in various chemical reactions and applications.
Uniqueness
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride is unique due to its tetrahydrothiazolo ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8ClF3N2S |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)6-12-4-3-11-2-1-5(4)13-6;/h11H,1-3H2;1H |
InChI Key |
IRLSPTRDVNHJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC(=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
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